molecular formula C19H12F2N2O3S B2671849 N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide CAS No. 868375-11-5

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2671849
CAS No.: 868375-11-5
M. Wt: 386.37
InChI Key: BJZGMHLTOKTQHN-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzothiazole-Chromene Conjugates

The synthesis of benzothiazole-chromene hybrids traces its roots to early efforts in combining heterocyclic systems to enhance bioactivity. Initial methodologies relied on classical condensation reactions, such as the Michael addition and cyclization strategies. For instance, N-arylsulfonated guanidines reacting with enamine derivatives were shown to form pyrimidine-fused benzothiazoles through intramolecular cyclization. This approach laid the groundwork for constructing complex heterocyclic systems, including chromene hybrids.

A pivotal advancement emerged from the Hoesch reaction, which enabled the synthesis of 3-heteroaryl chromones by condensing resorcinol derivatives with heteroaryl acetonitriles. Subsequent modifications, such as reactions with ethyl orthoformate or acetic anhydride, yielded 2-substituted chromones, which were further functionalized to incorporate benzothiazole moieties. For example, aminomethylation of 7-hydroxychromones with aminals produced 8-aminomethylchromones bearing benzothiazole groups, confirmed via $$ ^1H $$-NMR spectroscopy.

Table 1: Evolution of Benzothiazole-Chromene Synthesis Methods

Method Reagents/Conditions Key Products Yield (%) Reference
Michael Addition Guanidine, enamines, reflux Pyrimidine-fused benzothiazoles 46–85
Hoesch Reaction Resorcinol, heteroaryl acetonitriles 3-Heteroaryl chromones 50–75
Aminomethylation Aminals, 1,4-dioxane 8-Aminomethylchromones 60–90

These methods highlight the transition from simple condensation to regioselective functionalization, enabling precise control over hybrid architecture.

Significance of Hybrid Pharmacophore Approach

The hybrid pharmacophore strategy leverages the complementary bioactivities of benzothiazole and chromene moieties. Benzothiazoles are renowned for their kinase inhibitory properties, as demonstrated by compounds like quizartinib (FDA-approved for acute myeloid leukemia). Chromenes, particularly 4-oxo-4H-chromene-2-carboxamides, contribute antioxidant and antiproliferative effects via interactions with DNA topoisomerases.

Combining these scaffolds enhances target affinity and selectivity. For instance, N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide exploits the planar benzothiazole ring for intercalation into DNA, while the chromene carbonyl group facilitates hydrogen bonding with kinase active sites. Molecular docking studies of analogous hybrids, such as compound 7h , revealed binding interactions with ATR kinase comparable to Torin2, a known inhibitor.

Table 2: Bioactivity of Representative Benzothiazole-Chromene Hybrids

Compound Target IC$$_{50}$$ (µM) Cell Line Reference
7h ATR Kinase 3.995 HeLa
2c ATR Kinase 2.642 HCT116
7l ATR Kinase 2.659 HeLa

Such synergism underscores the hybrid approach’s potential in overcoming drug resistance and improving therapeutic windows.

Rationale for Fluorine Incorporation in Heterocyclic Scaffolds

Fluorine substitution is a cornerstone in modern drug design, and the difluoro groups in This compound exemplify this trend. Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation, while its small atomic size minimizes steric hindrance.

In the benzothiazole ring, fluorine atoms at positions 4 and 6 increase electron-withdrawing effects, polarizing the thiazole sulfur and improving π-stacking interactions with aromatic residues in kinase domains. Comparative studies of fluorinated vs. non-fluorinated analogs revealed a 3–5 fold increase in ATR kinase inhibition, attributed to enhanced binding affinity.

Table 3: Impact of Fluorine Substitution on Biological Activity

Compound Fluorine Positions ATR IC$$_{50}$$ (µM) Log P
Difluoro 4,6 2.659 2.8
Non-fluoro 8.921 3.5

Data adapted from immunoblot assays and computational models.

Current Research Landscape of Benzothiazole-Chromene Chemistry

Recent studies focus on optimizing hybrid structures for selective kinase inhibition. For example, compound 7l demonstrated dual inhibition of ATR and mTOR pathways, suggesting potential for combinatorial therapy. Emerging trends include:

  • Computational Drug Design : Molecular dynamics simulations predict binding modes of hybrids with ATP-binding pockets, guiding synthetic prioritization.
  • Regioselective Fluorination : Advances in late-stage fluorination enable precise introduction of fluorine atoms without disrupting existing functional groups.
  • Combination Therapies : Hybrids are being tested alongside checkpoint inhibitors to enhance immune-mediated tumor clearance.

Ongoing clinical trials (as of 2025) evaluate hybrids in solid tumors, though results remain preliminary.

Properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N2O3S/c1-2-23-17-12(21)7-10(20)8-16(17)27-19(23)22-18(25)15-9-13(24)11-5-3-4-6-14(11)26-15/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZGMHLTOKTQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide involves several steps. The synthetic route typically starts with the preparation of the benzothiazole and chromene intermediates. These intermediates are then combined under specific reaction conditions to form the final compound. The reaction conditions often involve the use of solvents such as acetonitrile or ether and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.

Chemical Reactions Analysis

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including antimicrobial and anticancer properties. In medicine, it could be explored for its potential therapeutic effects. Additionally, it may have industrial applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide (CAS 868375-15-9, C₁₉H₁₂F₂N₂O₃S , MW 386.4 g/mol) . Key differences lie in substituent positioning and hydrogen-bonding capacity:

Table 1: Structural and Physicochemical Comparison

Property Target Compound CAS 868375-15-9
Chromene oxo position 4-oxo 2-oxo
Carboxamide position Chromene-2 Chromene-3
Hydrogen-bond acceptors 6 (oxo, carboxamide, fluorine) 6 (oxo, carboxamide, fluorine)
XLogP3 ~4.3 (predicted) 4.3 (calculated)
Rotatable bonds 2 2

Key Findings:

Chromene Substituent Effects: The 4-oxo group in the target compound may alter hydrogen-bonding patterns compared to the 2-oxo isomer. For instance, the 4-oxo group could engage in stronger intermolecular interactions with adjacent carboxamide or fluorine groups, influencing crystal packing . The carboxamide at position 2 (vs.

Electronic and Hydrophobic Properties :

  • Both compounds share similar XLogP3 values (~4.3), indicating comparable hydrophobicity. This suggests analogous membrane permeability in biological contexts.
  • The ethyl group on the benzothiazole contributes to hydrophobic interactions, while fluorine atoms enhance metabolic stability via electron-withdrawing effects.

Crystallographic Analysis: Structural studies of similar compounds often employ SHELXL for refinement and ORTEP for visualization . For example, the dihydro-benzothiazole core in the target compound may exhibit reduced anisotropy compared to non-dihydro analogs, as inferred from software capabilities in handling partial saturation .

Hydrogen-Bonding Networks :

  • The carboxamide and oxo groups in both compounds likely participate in R₂²(8) or C(4) graph-set motifs, common in chromene derivatives . However, the 4-oxo positioning in the target compound could favor intramolecular hydrogen bonds, reducing crystal lattice energy and altering melting points.

Research Implications

  • Synthetic Chemistry : The positional isomerism between the target compound and CAS 868375-15-9 highlights the need for precise regiocontrol during synthesis.
  • Drug Design : The carboxamide’s position may influence target selectivity in kinase inhibition or protein-binding applications.
  • Materials Science : Differences in hydrogen-bonding capacity could tailor thermal stability or optoelectronic properties in crystal engineering.

Biological Activity

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has attracted attention due to its unique structure and potential biological activities. This compound incorporates a benzothiazole moiety and a chromene carboxamide group, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H12F2N2O3SC_{19}H_{12}F_{2}N_{2}O_{3}S with a molecular weight of 386.37 g/mol. Its structure is characterized by the following features:

  • Benzothiazole moiety : Known for its role in various biological activities including anti-inflammatory and anticancer properties.
  • Chromene structure : This contributes to the compound's potential as a lead in drug development due to its ability to interact with biological targets.

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis, although detailed mechanisms are still under investigation.

Anti-inflammatory Activity

Compounds containing benzothiazole and chromene frameworks have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. The potential of this compound to target these pathways suggests it could be beneficial in treating inflammatory diseases .

Research Findings and Case Studies

Study Findings
Study on Chromene DerivativesIdentified significant inhibition of COX enzymes by structurally related compounds, suggesting potential for anti-inflammatory applications .
Anticancer ScreeningSimilar compounds showed cytotoxic effects on MCF-7 cells with IC50 values indicating moderate activity against cancer cell lines .
Molecular Docking StudiesIn silico studies revealed strong binding affinities for various enzyme targets, indicating the potential for multi-target activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves condensation reactions between benzothiazole and chromene-carboxamide precursors. Key steps include:

  • Use of halogenated or fluorinated benzothiazole intermediates (e.g., 3-ethyl-4,6-difluorobenzothiazole) as starting materials.
  • Solvent selection (e.g., ethanol, THF) and heating (170–210°C) to facilitate cyclization and imine formation .
  • Purification via recrystallization or flash chromatography to isolate the Z-isomer .
    • Critical Factors : Reaction temperature and solvent polarity significantly impact yield. For example, THF at 190–230°C yields higher purity (90–93%) compared to ethanol (60–70%) due to improved solubility of intermediates .

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the Z-configuration of the imine bond and substitution patterns on the benzothiazole and chromene rings .
  • IR Spectroscopy : Peaks at 1670–1720 cm1^{-1} validate the presence of carbonyl groups (amide and chromene-4-one) .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion consistency with the formula C21H15F2N2O3S\text{C}_{21}\text{H}_{15}\text{F}_2\text{N}_2\text{O}_3\text{S} .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Approach :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C, monitoring via HPLC for hydrolytic cleavage of the amide bond .
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition points (>250°C), suggesting suitability for high-temperature reactions .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s pharmacokinetic properties?

  • Strategies :

  • Fluorine Substitution : The 4,6-difluoro groups on the benzothiazole improve metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Ethyl Group Optimization : The 3-ethyl group on the dihydrobenzothiazole enhances lipophilicity, potentially improving blood-brain barrier penetration .
    • Validation : Computational models (e.g., LogP calculations) and in vitro microsomal assays quantify metabolic stability .

Q. What methodologies resolve contradictions in reported antimicrobial activity data for benzothiazole-carboxamide derivatives?

  • Case Study : For structurally similar compounds, discrepancies in MIC/MBC values arise from:

  • Test Strain Variability : Activity against S. aureus (MIC 10.7–21.4 μM) vs. C. albicans (MIC 21.4–40.2 μM) correlates with membrane permeability differences .
  • Structural Nuances : Substituents like 4-methoxyphenyl (electron-donating) vs. 2-chlorophenyl (electron-withdrawing) alter target binding affinity .
    • Resolution : Standardize assays using CLSI guidelines and validate via molecular docking (e.g., binding to fungal CYP51 or bacterial DNA gyrase) .

Q. What computational tools are effective for predicting biological targets and mechanism of action?

  • Workflow :

  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts interactions with kinases or microbial enzymes. For example, docking with C. albicans CYP51 shows hydrogen bonding with the carboxamide group .
  • QSAR Modeling : Use MOE or RDKit to correlate substituent electronic parameters (Hammett constants) with antifungal potency .

Key Challenges and Future Directions

  • Stereochemical Purity : Ensure Z-isomer dominance via chiral HPLC during synthesis to avoid activity discrepancies .
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm hypothesized biological targets (e.g., kinase inhibition) .
  • Scalability : Optimize one-pot synthesis to reduce multi-step purification, minimizing yield loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.